GPR120 modulator 1

Descripción

Propiedades

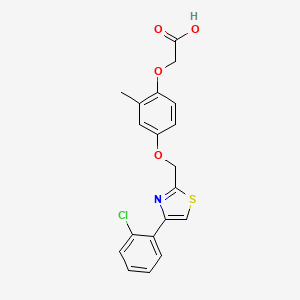

IUPAC Name |

2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4S/c1-12-8-13(6-7-17(12)25-10-19(22)23)24-9-18-21-16(11-26-18)14-4-2-3-5-15(14)20/h2-8,11H,9-10H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONSSTYHKIFEBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648431 |

Source

|

| Record name | (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050506-75-6 |

Source

|

| Record name | (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GPR120 (FFAR4) Modulator 1: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical therapeutic target for metabolic and inflammatory diseases. As a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is a key sensor of dietary lipids that orchestrates a range of physiological responses.[1][2][3] Its activation triggers potent anti-inflammatory, insulin-sensitizing, and metabolic effects, making it a focal point for drug discovery efforts targeting type 2 diabetes, obesity, and chronic inflammatory conditions.[3][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms of action of GPR120 modulators, detailing the intricate signaling pathways, downstream effects, and the experimental protocols used to elucidate them.

Core Signaling Pathways of GPR120 Activation

GPR120 activation by an agonist initiates two primary, distinct signaling cascades: a canonical Gαq/11-mediated pathway that modulates metabolic processes and a non-canonical β-arrestin-2-dependent pathway responsible for its profound anti-inflammatory effects.

Canonical Gαq/11 Signaling Pathway

Upon agonist binding, GPR120 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein subunit Gαq/11.[4][7] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. The activated Gαq/11-GTP complex then stimulates phospholipase C-beta (PLCβ).[1]

PLCβ acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), hydrolyzing it into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The subsequent rise in intracellular Ca2+ and the presence of DAG activate downstream effectors, including protein kinase C (PKC) and extracellular signal-regulated kinases 1/2 (ERK1/2), which play roles in adipogenesis and hormone secretion.[1][7][8]

β-arrestin-2 Dependent Anti-Inflammatory Pathway

The hallmark anti-inflammatory effects of GPR120 activation are mediated independently of G-protein coupling, through the recruitment of β-arrestin-2.[3][5][9] Following agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin-2. The subsequent formation of the GPR120/β-arrestin-2 complex leads to receptor internalization.[2][3][9]

Crucially, this internalized complex acts as a signaling scaffold. In macrophages, the GPR120/β-arrestin-2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[2][4][7] This interaction physically prevents TAB1 from associating with and activating TAK1, a critical upstream kinase in pro-inflammatory signaling.[4] By inhibiting TAK1 phosphorylation and activation, GPR120 signaling effectively blocks downstream inflammatory cascades induced by Toll-like receptors (TLRs) and TNF-α, including the IKKβ/NF-κB and JNK/AP1 pathways.[3][4][7][10] This mechanism is central to the suppression of pro-inflammatory cytokine production.[4]

Quantitative Data Summary

Table 1: Key Molecules in GPR120 Signaling Pathways

| Molecule | Pathway | Primary Function | Reference |

| Gαq/11 | Canonical | G-protein subunit; activates PLCβ | [4][7] |

| PLCβ | Canonical | Enzyme; hydrolyzes PIP2 to IP3 and DAG | [1] |

| IP3 | Canonical | Second messenger; triggers Ca2+ release | [1][2] |

| ERK1/2 | Canonical | Kinase; involved in cell growth and differentiation | [1][7][8] |

| β-arrestin-2 | Non-canonical | Scaffolding protein; mediates anti-inflammatory signal | [3][4][5][7] |

| TAB1 | Non-canonical | Adaptor protein; target of GPR120/β-arrestin-2 complex | [2][4][7] |

| TAK1 | Non-canonical | Kinase; key node in pro-inflammatory pathways | [4] |

| NF-κB | Non-canonical | Transcription factor for inflammatory genes | [3][5][7][10] |

Table 2: Physiological Effects of GPR120 Activation

| Tissue / Cell Type | Key Effect | Mechanism | Reference |

| Macrophages | Potent anti-inflammatory response | β-arrestin-2-mediated inhibition of TAK1 | [4] |

| Adipocytes | Insulin (B600854) sensitization, increased glucose uptake, adipogenesis | Reduction of inflammation, Gαq/11 signaling | [1][4][7] |

| Intestinal L-cells | GLP-1 secretion | Gαq/11-mediated Ca2+ signaling | [1][9][11] |

| Pancreatic Islets | Modulates insulin/glucagon secretion | Inhibition of somatostatin (B550006) release | [1][6] |

| Liver | Improved insulin sensitivity, reduced steatosis | Reduction of inflammation | [1][6] |

| Osteoclasts | Inhibition of differentiation | β-arrestin-2 pathway, inhibition of RANKL signaling | [10] |

Detailed Experimental Protocols

The elucidation of the GPR120 mechanism of action relies on a suite of specific in vitro and in vivo assays.

In Vitro Assay: Calcium Flux

-

Objective: To quantify Gαq/11 pathway activation by measuring agonist-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR120 are cultured to ~90% confluency in 96- or 384-well plates.[11]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.

-

Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or similar instrument. A baseline fluorescence reading is established.

-

Agonist Addition: The GPR120 modulator (agonist) is added via the instrument's integrated pipettor.

-

Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular calcium. Data is typically expressed as the concentration of agonist required to elicit 50% of the maximal response (EC50).

-

In Vitro Assay: β-arrestin-2 Recruitment

-

Objective: To measure the direct interaction between GPR120 and β-arrestin-2 following agonist stimulation.

-

Methodology:

-

Assay Principle: A common method is a protein-fragment complementation assay, such as the PathHunter® assay (DiscoverX). Cells are engineered to express GPR120 fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: The engineered cells are plated in white, opaque 96- or 384-well microplates.

-

Agonist Treatment: Cells are treated with varying concentrations of the GPR120 modulator and incubated for 60-90 minutes to allow for receptor/β-arrestin-2 interaction.[6]

-

Signal Detection: A substrate solution for the complemented enzyme (β-galactosidase) is added. The resulting chemiluminescent signal, proportional to the amount of GPR120/β-arrestin-2 interaction, is read on a luminometer.

-

Analysis: Dose-response curves are generated to determine the agonist's EC50 for β-arrestin-2 recruitment.[6]

-

In Vitro Assay: Western Blot for Pathway Phosphorylation

-

Objective: To assess the activation state of downstream kinases in the GPR120 signaling pathways.

-

Methodology:

-

Cell Treatment: Macrophage cell lines (e.g., RAW264.7) are pre-treated with the GPR120 agonist for a specified time (e.g., 30 minutes). Subsequently, an inflammatory stimulus (e.g., LPS or TNF-α) is added for a short period (e.g., 15-30 minutes) to activate pro-inflammatory pathways.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification & Separation: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by molecular weight via SDS-PAGE.

-

Transfer & Probing: Proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated overnight with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-TAK1, phospho-IKKβ, phospho-JNK, phospho-ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Membranes are often stripped and re-probed for total protein levels to confirm equal loading.[4][8]

-

In Vivo Assay: Oral Glucose Tolerance Test (OGTT)

-

Objective: To evaluate the effect of a GPR120 modulator on glucose disposal and overall glucose homeostasis in a living organism.

-

Methodology:

-

Animal Model: C57BL/6 mice, often on a high-fat diet to induce obesity and insulin resistance, are commonly used.[6][11]

-

Acclimation & Fasting: Animals are acclimated and then fasted overnight (approx. 16 hours) with free access to water.

-

Compound Administration: The GPR120 modulator or vehicle is administered orally (p.o.) by gavage.[11]

-

Baseline Glucose: A baseline blood glucose reading (t=0) is taken from the tail vein.

-

Glucose Challenge: After 30-60 minutes, a concentrated glucose solution (e.g., 2-3 g/kg body weight) is administered orally.[11]

-

Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Analysis: The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the treated group compared to the vehicle group indicates improved glucose handling.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. dovepress.com [dovepress.com]

- 10. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

FFAR4 Modulator Signaling Pathway Analysis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), is a critical lipid sensor that plays a pivotal role in regulating metabolic homeostasis and inflammatory processes.[1][2][3] Activated by long-chain fatty acids, particularly omega-3 fatty acids, FFAR4 has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][4] This receptor's complexity lies in its ability to initiate multiple intracellular signaling cascades, primarily through G-protein-dependent and β-arrestin-dependent pathways.[1][5][6] Understanding the nuances of these pathways is essential for the development of selective and effective FFAR4 modulators. This technical guide provides an in-depth analysis of the core FFAR4 signaling pathways, quantitative data on modulator potencies, detailed experimental protocols for pathway investigation, and visual diagrams to elucidate these complex processes.

Core Signaling Pathways of FFAR4

FFAR4 activation by a modulator initiates two principal types of signaling cascades that mediate its diverse physiological effects, from hormone secretion to anti-inflammatory actions.[7]

G-Protein Dependent Signaling

Upon agonist binding, FFAR4 couples to several families of heterotrimeric G proteins, with the Gαq/11 pathway being the most predominantly studied.[2][3][5]

-

Gαq/11 Pathway: This is considered the canonical signaling route for FFAR4.[5] Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This increase in cytosolic calcium is linked to the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) from enteroendocrine cells, as well as enhanced glucose uptake in adipocytes via GLUT4 translocation.[5][9][10]

-

Gαi/o Pathway: In certain cell types, FFAR4 can couple to inhibitory G proteins (Gαi/o).[1] This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is responsible for the inhibition of ghrelin and somatostatin (B550006) secretion.[1][11]

-

Gαs Pathway: FFAR4 has also been reported to signal through stimulatory G proteins (Gαs), which activate adenylyl cyclase to increase cAMP production.[1][5] This pathway has been implicated in promoting adipogenesis.[1]

β-Arrestin Dependent Signaling

Separate from G-protein coupling, FFAR4 activation triggers a non-canonical pathway involving β-arrestins, which is central to its anti-inflammatory effects.[1][5]

-

Receptor Phosphorylation: Upon agonist binding, FFAR4 is phosphorylated on serine and threonine residues in its C-terminal tail by G protein-coupled receptor kinases (GRKs).[12][13]

-

β-Arrestin-2 Recruitment: The phosphorylated receptor serves as a high-affinity docking site for β-arrestin-2, which is recruited from the cytosol to the plasma membrane.[14]

-

Receptor Internalization: The FFAR4/β-arrestin-2 complex is targeted to clathrin-coated pits for endocytosis, a process that removes the receptor from the cell surface.[5][15][16]

-

Anti-Inflammatory Cascade: Following internalization, the complex associates with TGF-β activated kinase 1 (TAK1) binding protein (TAB1).[1] This interaction sequesters TAB1, preventing the formation of the active TAK1 complex and thereby inhibiting downstream pro-inflammatory signaling pathways, including NF-κB and JNK.[1][5][11] This mechanism is a key contributor to the anti-inflammatory and insulin-sensitizing effects of FFAR4 activation in immune cells like macrophages.[11][17]

Quantitative Analysis of FFAR4 Modulators

The potency of different modulators at FFAR4 can vary depending on the specific ligand and the signaling pathway being measured. This highlights the concept of "biased agonism," where a ligand may preferentially activate one pathway (e.g., β-arrestin) over another (e.g., Gq).[6] Characterizing these quantitative differences is crucial for drug development.

| Modulator Class | Modulator | Assay Type | Potency (EC50) | Citation(s) |

| Endogenous Ligands | ||||

| ω3-PUFA | Docosahexaenoic acid (DHA) | β-Arrestin 2 Recruitment | 4.27 µM | [2] |

| ω3-PUFA | Eicosapentaenoic acid (EPA) | β-Arrestin 2 Recruitment | 4.57 µM | [2] |

| ω6-PUFA | Arachidonic Acid (AA) | β-Arrestin 2 Recruitment | 12.02 µM | [2] |

| ω6-PUFA | Arachidonic Acid (AA) | FFAR4 Phosphorylation | ~30 µM | [18] |

| Saturated FA | Palmitic Acid (PA) | β-Arrestin 2 Recruitment | 5.01 µM | [2] |

| Synthetic Ligands | ||||

| Agonist | TUG-891 | Gq/11 & β-Arrestin | Potent Agonist | [19] |

| Agonist | GW9508 | Gq/11 & β-Arrestin | Potent Agonist | [3][10] |

| Antagonist | AH-7614 | Gq/11 & β-Arrestin | Selective Antagonist | [8][18] |

Table 1: Potency of Select Endogenous and Synthetic FFAR4 Modulators.

Experimental Protocols for Pathway Analysis

A multi-assay approach is required to fully characterize the signaling profile of a potential FFAR4 modulator. Below are detailed protocols for three key experiments that probe the primary signaling arms of the receptor.

Gαq/11 Pathway: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium following Gαq/11 activation.

-

Objective: To quantify the potency and efficacy of a modulator in activating the Gαq/11 pathway.

-

Principle: Cells expressing FFAR4 are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). Agonist binding to FFAR4 activates the Gq/PLC/IP3 cascade, releasing Ca2+ from intracellular stores. The dye binds to the increased cytosolic Ca2+, resulting in a measurable change in fluorescence intensity.

-

Methodology:

-

Cell Culture: Plate FFAR4-expressing cells (e.g., HEK293, CHO) in a 96- or 384-well black, clear-bottom microplate and grow to 80-90% confluency.

-

Dye Loading: Remove growth medium and wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.

-

Compound Addition: After incubation, wash the cells to remove excess dye. Place the plate into a fluorescence plate reader equipped with an automated injection system.

-

Measurement: Record a baseline fluorescence reading for several seconds. Inject the FFAR4 modulator (at various concentrations) into the wells and immediately begin measuring fluorescence intensity kinetically for 1-3 minutes.

-

Data Analysis: Calculate the change in fluorescence (peak signal minus baseline). Plot the response against the logarithm of the modulator concentration to generate a dose-response curve and determine the EC50 value.

-

Downstream Activation: ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream signaling event that integrates inputs from both G-protein and β-arrestin pathways.[20][21]

-

Objective: To measure the activation of the MAPK/ERK cascade downstream of FFAR4.

-

Principle: Activation of FFAR4 leads to a signaling cascade culminating in the phosphorylation of ERK1/2 on specific threonine and tyrosine residues. This phosphorylated, active form of ERK can be detected using phospho-specific antibodies via Western blot.[20]

-

Methodology:

-

Cell Culture and Starvation: Plate FFAR4-expressing cells in 6-well plates. Once confluent, serum-starve the cells overnight to reduce basal ERK phosphorylation.[8]

-

Modulator Stimulation: Treat cells with the FFAR4 modulator or vehicle for a predetermined time (typically 5-15 minutes, which should be optimized).[8][22]

-

Cell Lysis: Immediately after stimulation, place plates on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape and collect the cell lysates.[8]

-

Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of each sample using a suitable method (e.g., BCA assay).[8]

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK).

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.[8]

-

-

Data Analysis: Strip the membrane and re-probe with an antibody for total-ERK1/2 (t-ERK) as a loading control. Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal. Plot the normalized values to determine the modulator's effect on ERK activation.

-

β-Arrestin Pathway: Receptor Internalization Assay (Immunofluorescence)

This assay visualizes and quantifies the translocation of FFAR4 from the plasma membrane to intracellular compartments upon agonist stimulation.[15][23]

-

Objective: To assess a modulator's ability to induce FFAR4 internalization, a hallmark of β-arrestin engagement.

-

Principle: In unstimulated cells, FFAR4 resides on the plasma membrane. Agonist-induced recruitment of β-arrestin targets the receptor for endocytosis into intracellular vesicles.[16] This change in subcellular localization can be visualized by labeling the receptor (e.g., with an N-terminal FLAG or HA tag) and detecting it with a fluorescently-conjugated antibody.

-

Methodology:

-

Cell Culture: Grow cells expressing an epitope-tagged FFAR4 construct on glass coverslips in a 24-well plate.

-

Modulator Stimulation: Treat cells with the FFAR4 modulator or vehicle for a specified time (e.g., 30-60 minutes) at 37°C to allow for internalization.

-

Fixation and Permeabilization: Wash cells with cold PBS, then fix them with 4% paraformaldehyde. If visualizing total receptor, permeabilize the cell membrane with a detergent like Triton X-100. To specifically label only surface receptors, omit the permeabilization step.

-

Immunolabeling: Block non-specific binding sites. Incubate the cells with a primary antibody against the epitope tag (e.g., anti-FLAG). After washing, incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be included.

-

Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope.

-

Data Analysis: In agonist-treated cells, observe the punctate, vesicular staining pattern within the cytoplasm, indicative of internalization, compared to the clear membrane staining in vehicle-treated cells. Quantify internalization using image analysis software by measuring the fluorescence intensity inside the cell versus at the membrane.

-

Conclusion

The signaling pathways initiated by FFAR4 are multifaceted, involving distinct G-protein and β-arrestin-dependent arms that mediate separate physiological outcomes.[1][5] The Gαq/11 pathway is primarily linked to metabolic effects like incretin secretion, while the β-arrestin-2 pathway is crucial for the receptor's potent anti-inflammatory actions. A thorough analysis using a combination of quantitative cellular assays is therefore indispensable for characterizing the mechanism of action of any novel FFAR4 modulator. By dissecting a compound's activity on each branch of the signaling network, researchers can better understand its pharmacological profile, identify potential pathway bias, and ultimately accelerate the development of targeted therapeutics for metabolic and inflammatory diseases.

References

- 1. Two decades of FFAR4 biology: From nutrient sensing to therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Structural basis of omega-3 fatty acid receptor FFAR4 activation and G protein coupling selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Free fatty acid receptor 4-β-arrestin 2 pathway mediates the effects of different classes of unsaturated fatty acids in osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effects of arachidonic acid on FFA4 receptor: Signaling, phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Free fatty acid receptor 4 responds to endogenous fatty acids to protect the heart from pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. GPCR Internalization Assays [discoverx.com]

GPR120 Modulator Binding Affinity and Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of representative modulators for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Given that "GPR120 modulator 1" is a non-specific term, this document focuses on well-characterized synthetic and endogenous modulators to provide a comprehensive and actionable resource for researchers in the field.

Introduction to GPR120

GPR120 is a receptor for long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] It is expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells.[1] GPR120 is a key regulator of metabolic and inflammatory processes, making it an attractive therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[1][3] Upon activation, GPR120 initiates two primary signaling cascades: a Gαq/11-mediated pathway and a β-arrestin-2-dependent pathway.[4][5]

GPR120 Signaling Pathways

GPR120 activation leads to distinct downstream signaling events that are crucial for its physiological effects. The two major pathways are:

-

Gαq/11-Calcium Mobilization Pathway: Agonist binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[6] This increase in intracellular calcium is a key signaling event that can trigger various cellular responses, including the secretion of hormones like glucagon-like peptide-1 (GLP-1).[7]

-

β-Arrestin-2-Mediated Anti-Inflammatory Pathway: This pathway is largely independent of G-protein coupling and is critical for the anti-inflammatory effects of GPR120 activation.[6] Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.[5]

Below are Graphviz diagrams illustrating these signaling pathways.

Caption: GPR120 Gαq/11-mediated signaling pathway.

Caption: GPR120 β-arrestin-2-mediated anti-inflammatory pathway.

Binding Affinity and Potency of GPR120 Modulators

The binding affinity and functional potency of various GPR120 modulators have been characterized using a range of in vitro assays. The following tables summarize the quantitative data for representative natural and synthetic agonists, as well as a selective antagonist.

Table 1: GPR120 Agonist Affinity and Potency Data

| Agonist | Type | Target(s) | Reported EC₅₀/IC₅₀ for GPR120 | Cell Line | Assay Type | Reference |

| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay | [8] |

| logEC₅₀ (M) = -7.62 ± 0.11 | Gpr120 transfected cells | Ca²⁺ FLIPR assay | [9] | |||

| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM (pEC₅₀ = 5.46) | HEK-293 cells expressing GPR120 | Calcium Mobilization | [8][10][11][12] |

| Compound A | Synthetic | Selective GPR120 | ~0.35 µM | Human and mouse GPR120 expressing cells | Not Specified | [8] |

| DHA | Endogenous | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [1][8] |

| EPA | Endogenous | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [1][8] |

| 9(R)-PAHSA | Endogenous | GPR120, GPR40 | ~19 µM (IC₅₀) | Not Specified | Not Specified | [8] |

Table 2: GPR120 Antagonist Affinity and Potency Data

| Antagonist | Type | Target(s) | Reported pIC₅₀ for GPR120 | Cell Line | Assay Type | Reference |

| AH-7614 | Synthetic | Selective GPR120 | 7.1 (human), 8.1 (mouse), 8.1 (rat) | Not Specified | Inhibition of Ca²⁺ Release | [6][13][14] |

| 7.51 ± 0.08 (vs. α-linolenic acid) | Not Specified | Inhibition of Ca²⁺ Release | [6] | |||

| 8.13 ± 0.08 (vs. TUG-891) | Not Specified | Inhibition of Ca²⁺ Release | [6] | |||

| 7.70 ± 0.10 (vs. TUG-891) | Not Specified | Inhibition of Receptor Internalization | [6][13] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of modulator binding affinity and kinetics. Below are protocols for key experiments cited in the characterization of GPR120 modulators.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for unlabeled competitor compounds.

4.1.1. Membrane Preparation

-

Culture cells expressing GPR120 to near confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[15]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[15]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[15]

-

Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[15][16]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[15]

Caption: Workflow for cell membrane preparation.

4.1.2. Binding Assay Protocol

-

Thaw the membrane preparation and resuspend in the final assay binding buffer.[15]

-

In a 96-well plate, add the membrane preparation, the radioligand, and either buffer (for total binding) or a competing unlabeled compound at various concentrations.[15][17]

-

For non-specific binding determination, add a high concentration of an unlabeled ligand.[17]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in PEI).[15][17]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15][17]

-

Dry the filters and measure the retained radioactivity using a scintillation counter.[15]

4.1.3. Data Analysis

-

Saturation Binding: To determine Kd and Bmax (maximum number of binding sites), plot specific binding (Total Binding - Non-specific Binding) against the concentration of the radioligand and fit the data to a one-site binding hyperbola.[17]

-

Competition Binding: To determine the IC₅₀ of a competitor, plot the percentage of specific binding against the log concentration of the unlabeled compound and fit to a sigmoidal dose-response curve.[17] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC₅₀) and antagonist potency (IC₅₀).

4.2.1. Cell Preparation and Dye Loading

-

Seed cells co-expressing GPR120 and a promiscuous G-protein like Gα16 into 96-well black, clear-bottom plates and incubate overnight.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid (B1678239) (to prevent dye extrusion), and a surfactant like Pluronic F-127 in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for approximately 60 minutes in the dark to allow for dye loading.

-

Wash the cells with assay buffer to remove excess dye.

4.2.2. Assay Performance (using FLIPR or similar instrument)

-

Prepare serial dilutions of the test compounds (agonists or antagonists) in a separate compound plate.[18]

-

Place the cell plate and the compound plate into the instrument (e.g., FLIPR or FlexStation).[18]

-

The instrument measures a stable baseline fluorescence reading.

-

For antagonist testing, the antagonist is added first and incubated for a specific period.

-

The instrument then adds the agonist (or buffer) to the cell plate and continues to record the fluorescence signal over time.[18] The change in fluorescence indicates the mobilization of intracellular calcium.[19]

4.2.3. Data Analysis

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

For agonists, the ΔRFU is plotted against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ value.

-

For antagonists, the response in the presence of the antagonist is normalized to the response of the agonist alone. The percentage of inhibition is plotted against the log concentration of the antagonist to determine the IC₅₀ value.

Caption: Workflow for a calcium mobilization assay.

β-Arrestin Recruitment Assay (BRET)

This assay measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, which is a key step in the anti-inflammatory signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.

4.3.1. Principle and Cell Line Generation

-

The assay relies on energy transfer between a light-emitting donor molecule and a light-accepting fluorescent molecule when they are in close proximity.

-

A common configuration involves fusing GPR120 to a BRET donor, such as Renilla luciferase (Rluc8), and fusing β-arrestin-2 to a BRET acceptor, such as Venus (a yellow fluorescent protein variant).[20][21][22]

-

Generate a stable or transient cell line (e.g., HEK293 cells) that co-expresses the GPR120-Rluc8 and Venus-β-arrestin-2 fusion proteins.[4]

4.3.2. BRET Assay Protocol

-

Seed the engineered cells into a white, clear-bottom 96-well plate.

-

On the day of the assay, wash the cells and replace the medium with a suitable assay buffer.

-

Add the BRET substrate (e.g., coelenterazine-h) to all wells.[22]

-

Immediately before reading, add the test compounds (agonists) at various concentrations.

-

Measure the luminescence emission at two wavelengths simultaneously using a plate reader capable of BRET measurements: one for the donor (e.g., Rluc8) and one for the acceptor (e.g., Venus).[22]

4.3.3. Data Analysis

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.[22]

-

Agonist-induced recruitment of β-arrestin-2 to the receptor brings the donor and acceptor into proximity, resulting in an increase in the BRET ratio.

-

The net BRET ratio (BRET ratio in the presence of agonist minus the BRET ratio in the absence of agonist) is plotted against the log concentration of the agonist to determine the EC₅₀ for β-arrestin-2 recruitment.[22]

Conclusion

The characterization of GPR120 modulator binding affinity and kinetics is fundamental to understanding their therapeutic potential. This guide has provided a comprehensive overview of the binding and functional parameters of key GPR120 modulators, along with detailed protocols for the essential assays used in their evaluation. The provided data tables and workflow diagrams serve as a valuable resource for researchers aiming to design and execute experiments in the field of GPR120 pharmacology and drug discovery. The distinct signaling pathways activated by GPR120 present both opportunities and challenges, highlighting the importance of thorough characterization of novel modulators to delineate their specific effects on G-protein and β-arrestin-mediated signaling.

References

- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure based prediction of a novel GPR120 antagonist based on pharmacophore screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. benchchem.com [benchchem.com]

- 18. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Potent and Selective GPR120 Agonist TUG-891: A Technical Overview of its Interaction and Signaling

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by long-chain fatty acids has been shown to mediate a range of beneficial physiological effects, including enhanced insulin (B600854) sensitivity, anti-inflammatory responses, and the secretion of glucagon-like peptide-1 (GLP-1). The development of synthetic modulators for GPR120 is a key area of research in drug discovery. This technical guide focuses on TUG-891, a potent and selective agonist of GPR120, providing an in-depth overview of its pharmacological characterization, the experimental protocols used to assess its activity, and the signaling pathways it modulates. It is important to note that an experimental crystal structure of GPR120 is not yet available; thus, our understanding of the precise binding interactions relies on homology modeling and mutagenesis studies.

Data Presentation: Pharmacological Profile of TUG-891

The pharmacological activity of TUG-891 at the human GPR120 receptor has been extensively characterized through various in vitro functional assays. The following tables summarize the quantitative data, primarily from studies by Hudson et al. (2013), comparing the potency of TUG-891 with other known GPR120 ligands.[1][2]

Table 1: Potency (pEC50) of GPR120 Agonists in Functional Assays [1][2]

| Ligand | Calcium Mobilization (pEC50) | β-Arrestin-2 Recruitment (pEC50) | ERK Phosphorylation (pEC50) |

| TUG-891 | 7.6 ± 0.1 | 7.8 ± 0.1 | 6.8 ± 0.1 |

| α-Linolenic acid (αLA) | 5.9 ± 0.1 | 6.1 ± 0.1 | < 5.5 |

| GW9508 | 6.7 ± 0.1 | 6.9 ± 0.1 | 6.2 ± 0.1 |

| NCG21 | 5.8 ± 0.1 | 6.0 ± 0.1 | < 5.5 |

Data are presented as mean ± S.E.M. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

GPR120 Signaling Pathways Activated by TUG-891

Activation of GPR120 by TUG-891 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This increase in cytosolic calcium is a key second messenger that mediates many of the downstream effects of GPR120 activation.

In addition to G protein-dependent signaling, GPR120 activation by TUG-891 also leads to the recruitment of β-arrestin-2.[1][3] This interaction is involved in receptor desensitization and internalization, as well as potentially initiating G protein-independent signaling cascades. Furthermore, TUG-891 has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector in many GPCR signaling pathways.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of TUG-891 on GPR120, primarily based on the procedures described by Hudson et al. (2013).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

a. Cell Culture and Plating:

-

Cell Line: Flp-In T-REx 293 cells inducibly expressing human GPR120.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) penicillin-streptomycin, and appropriate selection antibiotics.

-

Induction of Receptor Expression: Cells are treated with doxycycline (B596269) (1 µg/mL) for 24 hours prior to the assay to induce GPR120 expression.

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and grown to confluence.

b. Assay Procedure:

-

The cell culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

-

Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C in the dark.

-

After incubation, the dye solution is removed, and cells are washed again with HBSS.

-

100 µL of HBSS is added to each well.

-

The plate is placed in a fluorescence plate reader (e.g., FlexStation 3).

-

A baseline fluorescence reading is taken for 20 seconds.

-

Varying concentrations of TUG-891 (or other agonists) are added to the wells.

-

Fluorescence is measured every 2 seconds for a total of 120 seconds.

c. Data Analysis:

-

The change in fluorescence upon agonist addition is calculated relative to the baseline.

-

Concentration-response curves are generated using non-linear regression analysis (e.g., in Prism software).

-

pEC50 values are determined from the concentration-response curves.

β-Arrestin-2 Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin-2 upon agonist stimulation.

a. Assay Principle:

-

A common method is the PathHunter β-arrestin assay (DiscoverX), which utilizes enzyme fragment complementation.

-

GPR120 is fused to a small enzyme fragment (ProLink), and β-arrestin-2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Agonist-induced recruitment of β-arrestin-2 to GPR120 brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

b. Assay Procedure:

-

PathHunter cells co-expressing GPR120-ProLink and β-arrestin-2-Enzyme Acceptor are plated in 96-well white-walled plates.

-

Cells are incubated with varying concentrations of TUG-891 for 90 minutes at 37°C.

-

The detection reagent containing the substrate is added to each well.

-

The plate is incubated at room temperature for 60 minutes.

-

Chemiluminescence is measured using a plate reader.

c. Data Analysis:

-

The luminescent signal is proportional to the extent of β-arrestin-2 recruitment.

-

Concentration-response curves are plotted, and pEC50 values are calculated.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 as a downstream signaling event of GPR120 activation.

a. Cell Culture and Stimulation:

-

Flp-In T-REx 293 cells expressing human GPR120 are used.

-

Cells are serum-starved for 4 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Cells are stimulated with various concentrations of TUG-891 for 5 minutes at 37°C.

b. Assay Procedure (using AlphaScreen SureFire):

-

The stimulation is terminated by lysing the cells.

-

The cell lysate is transferred to a 384-well plate.

-

A reaction mixture containing acceptor beads conjugated to an antibody specific for phosphorylated ERK and donor beads conjugated to an antibody that recognizes total ERK is added.

-

In the presence of phosphorylated ERK, the beads are brought into proximity, and upon laser excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.

-

The plate is incubated in the dark, and the signal is read on an appropriate plate reader (e.g., EnVision).

c. Data Analysis:

-

The signal is proportional to the amount of phosphorylated ERK.

-

Data are normalized to the response of a positive control (e.g., fetal bovine serum).

-

Concentration-response curves are generated to determine pEC50 values.

References

- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Modulator 1: A Core Regulator in Adipocyte Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensory and regulatory hub in metabolic homeostasis. Acting as a receptor for medium and long-chain fatty acids, particularly omega-3 polyunsaturated fatty acids (n-3 PUFAs), GPR120 is highly expressed in mature adipocytes and adipose tissue macrophages.[1][2] Its activation by specific modulators initiates a cascade of signaling events that profoundly influence adipocyte differentiation, insulin (B600854) sensitivity, and inflammation. This technical guide provides a comprehensive overview of the role of GPR120 modulators in adipogenesis, detailing the underlying signaling pathways, quantitative effects, and key experimental protocols for its study. Understanding these mechanisms is paramount for developing novel therapeutics targeting obesity and related metabolic disorders.[3]

The Role of GPR120 in Adipocyte Differentiation

GPR120 is intrinsically linked to the development and function of adipose tissue. Its expression is minimal in preadipocytes but increases dramatically during the differentiation process, closely mirroring the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), the master regulator of adipogenesis.[1][2] This dynamic expression pattern underscores its integral role in the maturation of fat cells.

1.1 White Adipogenesis: Activation of GPR120 by synthetic agonists (herein referred to as "GPR120 modulator 1") robustly promotes the differentiation of preadipocytes into mature white adipocytes.[4] Studies using knockdown approaches have confirmed this essential role; silencing GPR120 expression inhibits adipogenesis and reduces the expression of key adipogenic markers like PPARγ and fatty acid-binding protein 4 (FABP4).[1][2] This indicates that GPR120 is not merely a passive sensor but an active participant in driving the adipogenic program.

1.2 Brown and Beige Adipogenesis: Beyond white fat, GPR120 activation also plays a significant role in the differentiation of brown and beige adipocytes, which are crucial for thermogenesis and energy expenditure.[1] Treatment with GPR120 agonists has been shown to accelerate the differentiation of brown and beige precursor cells and to upregulate key thermogenic genes.[1][5] Furthermore, GPR120 activation can induce the "browning" of white adipose tissue, a process that enhances metabolic activity.[1][6] This dual role in promoting both energy storage and energy expenditure makes GPR120 a highly attractive therapeutic target.

Core Signaling Pathways of GPR120 in Adipocytes

GPR120 activation by a modulator initiates several key downstream signaling cascades that converge to regulate adipogenesis and metabolic function.

2.1 Gαq/11-Mediated Signaling: The primary signaling pathway for GPR120 in adipocytes is mediated through the Gαq/11 protein.[1][7] Upon ligand binding, GPR120 activates Gαq/11, leading to an increase in intracellular calcium ([Ca2+]i) and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade.[1][4][8] Both of these downstream signals are critical for promoting the expression of PPARγ, thereby driving the differentiation process.[4][9]

2.2 Positive Reinforcement with PPARγ: A crucial aspect of GPR120 signaling is its synergistic and positive feedback relationship with PPARγ.[10] GPR120 itself is a direct target gene of PPARγ, meaning that as PPARγ activity increases during differentiation, it enhances the cell's sensitivity to GPR120 ligands.[11][12] In turn, GPR120 activation enhances PPARγ's transcriptional activity through at least two mechanisms: blocking the inhibitory phosphorylation of PPARγ at serine 273 and increasing the cellular content of endogenous PPARγ ligands.[10][11] This reciprocal amplification loop powerfully drives terminal adipocyte differentiation.

2.3 PI3K/Akt-Mediated Glucose Uptake: In both 3T3-L1 adipocytes and primary adipose tissue, activated GPR120 significantly enhances the phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] This activation is dependent on Gαq/11 coupling and results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[1][7][13] This mechanism directly links GPR120 activation to improved insulin sensitivity at the cellular level.

Quantitative Effects of this compound

The activation of GPR120 by a selective modulator results in measurable changes in gene expression, lipid accumulation, and cellular function. The following tables summarize these effects as reported in the literature.

Table 1: Effects on Adipogenic and Thermogenic Gene Expression

| Gene Target | Modulator / Agonist | Cell Type | Observed Effect | Citation |

|---|---|---|---|---|

| PPARγ | TUG-891 | 3T3-L1 | Increased activation in a GPR120-dependent manner. | [4] |

| FABP4 | GPR120 Knockdown | 3T3-L1 | mRNA levels were reduced. | [1] |

| UCP1, PGC-1α, COXIV | GW9508 | Brown Adipocyte Precursors | Stronger induction compared to standard differentiation media. | [6][14] |

| FGF21 | GW9508 | Brown Adipocyte Precursors | Markedly upregulated gene expression and protein secretion. | [5][6] |

| GLUT4, IRS1 | GPR120 Knockdown | Adipocytes | Expression was reduced. |[13] |

Table 2: Effects on Lipid Accumulation and Glucose Metabolism

| Parameter | Modulator / Agonist | Cell / Animal Model | Observed Effect | Citation |

|---|---|---|---|---|

| Triglyceride Accumulation | TUG-891 | 3T3-L1 | Promoted intracellular triglyceride accumulation in a dose-dependent manner. | [4] |

| Adipogenesis | GPR120 Knockout | Mouse Embryonic Fibroblasts | The adipogenesis process was suppressed. | [2][13] |

| Glucose Uptake | GW9508, DHA | Primary Adipocytes, 3T3-L1 | Enhanced basal and insulin-stimulated glucose uptake. | [7] |

| Glucose Uptake | CpdA | Primary Adipocytes | Modest increase in glucose uptake in WT cells; no effect in GPR120 KO cells. | [15] |

| Lipolysis | GPR120 Agonist | Primary White Adipocytes | Direct, cell-autonomous suppression of lipolysis. |[16] |

Key Experimental Protocols

Reproducible and robust methodologies are essential for studying the effects of GPR120 modulators on adipocyte differentiation.

4.1 3T3-L1 Adipocyte Differentiation and Modulation The 3T3-L1 cell line is a well-established and reliable model for studying white adipogenesis.

-

Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum. Grow cells until they reach 100% confluence. It is critical to maintain the cells at confluence for an additional 48 hours post-confluence to ensure growth arrest.[17]

-

Differentiation Induction (Day 0): Replace the growth medium with a differentiation cocktail (MDI medium) consisting of DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The GPR120 modulator of interest should be added at this stage at the desired concentration.

-

Insulin Maintenance (Day 2-3): Remove the MDI medium and replace it with insulin-only medium (DMEM, 10% FBS, 10 µg/mL insulin).

-

Maturation (Day 4 onwards): Replace the medium every 2-3 days with standard growth medium (DMEM, 10% FBS). Mature adipocytes, characterized by the presence of large lipid droplets, are typically observed from day 7-14.[17]

4.2 Quantification of Adipogenesis by Oil Red O Staining This protocol allows for the visualization and quantification of neutral lipid accumulation in mature adipocytes.[18][19]

-

Reagent Preparation:

-

Stock Solution: Dissolve 0.3-0.35 g of Oil Red O powder in 100 mL of 99% isopropanol (B130326). Stir overnight and filter.[17][18]

-

Working Solution: Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water. Let the solution sit for 10-20 minutes, then filter to remove any precipitate. This solution should be prepared fresh.[17][18]

-

-

Staining Protocol:

-

Wash differentiated cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.[17]

-

Wash twice with distilled water and once with 60% isopropanol for 5 minutes. Let the wells air dry completely.[17]

-

Add the Oil Red O working solution and incubate at room temperature for 10-30 minutes.[17]

-

Remove the staining solution and wash the cells 2-4 times with distilled water until the excess stain is removed.

-

-

Quantification:

-

After the final wash, add 100% isopropanol to each well to elute the stain from the lipid droplets.

-

Incubate for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a spectrophotometer.[19] The absorbance is directly proportional to the amount of lipid accumulated.

-

4.3 Gene and Protein Expression Analysis

-

Real-Time Quantitative PCR (RT-qPCR):

-

Harvest cells at desired time points and extract total RNA using a suitable kit.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform qPCR using gene-specific primers for targets such as Pparg, Fabp4, Adipoq (Adiponectin), and a housekeeping gene (e.g., Actb or Gapdh) for normalization.[16] Relative mRNA expression levels are calculated using the ΔΔCt method.

-

-

Western Blotting:

-

For analysis of signaling pathways, treat cells with the GPR120 modulator for short durations (e.g., 5-60 minutes).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of key proteins (e.g., ERK1/2, Akt).

-

Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. Densitometry is used for quantification.[15]

-

Conclusion and Future Directions

GPR120 stands out as a pivotal regulator of adipocyte differentiation and function. The activation of this receptor by synthetic modulators promotes the development of white, brown, and beige adipocytes through a Gαq/11-mediated signaling cascade that is tightly integrated with the master adipogenic regulator, PPARγ.[1][4][11] Furthermore, GPR120 signaling enhances insulin-stimulated glucose uptake, positioning it as a key node in the control of systemic energy balance.[1][7]

For drug development professionals, GPR120 represents a promising therapeutic target for metabolic diseases. The development of potent and selective GPR120 agonists could offer a multi-pronged approach to treating obesity and type 2 diabetes by simultaneously improving insulin sensitivity, promoting healthy adipose tissue expansion, and increasing energy expenditure through brown fat activation.[3][20] Future research should focus on developing modulators with optimized pharmacokinetic properties and exploring combination therapies, for instance, with PPARγ agonists, to achieve synergistic effects on metabolic health.[12]

References

- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The lipid sensor GPR120 promotes brown fat activation and FGF21 release from adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The lipid sensor GPR120 promotes brown fat activation and FGF21 release from adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scite.ai [scite.ai]

- 11. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive Reinforcing Mechanisms between GPR120 and PPARγ Modulate Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ixcellsbiotech.com [ixcellsbiotech.com]

- 18. coriell.org [coriell.org]

- 19. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

FFAR4 Modulator 1 (TUG-891): An In-depth Technical Guide on its Effects on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Free Fatty Acid Receptor 4 (FFAR4), also known as G-protein coupled receptor 120 (GPR120), has emerged as a critical regulator of metabolic and inflammatory processes. As a receptor for long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, FFAR4 activation triggers potent anti-inflammatory signaling cascades. This technical guide focuses on the effects of TUG-891 , a potent and selective synthetic FFAR4 agonist, herein referred to as FFAR4 Modulator 1 . This document provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data related to the anti-inflammatory properties of TUG-891, positioning it as a significant tool for research and a potential therapeutic agent for inflammatory diseases.

Core Mechanism of Action: FFAR4 Anti-inflammatory Signaling

Activation of FFAR4 by an agonist like TUG-891 initiates a distinct anti-inflammatory cascade that is primarily mediated by β-arrestin-2. This pathway operates independently of the canonical Gαq/11 signaling associated with FFAR4, which is linked to metabolic regulation.

The key anti-inflammatory mechanism proceeds as follows:

-

Ligand Binding and Receptor Activation: TUG-891 binds to and activates the FFAR4 receptor.

-

β-Arrestin-2 Recruitment: The activated receptor recruits cytosolic β-arrestin-2 to the plasma membrane.[1]

-

Complex Internalization and Interaction: The FFAR4/β-arrestin-2 complex is internalized. Within the cytoplasm, this complex associates with TAK1-binding protein (TAB1).[1]

-

Inhibition of TAK1: The binding of the FFAR4/β-arrestin-2 complex to TAB1 prevents TAB1 from associating with Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This sequestration effectively inhibits TAK1 activation.[1]

-

Downstream Pathway Suppression: The inhibition of TAK1 abrogates the downstream activation of critical pro-inflammatory signaling cascades, including the IKK/NF-κB and JNK/AP-1 pathways. This leads to a significant reduction in the transcription and subsequent production of pro-inflammatory cytokines and mediators.[1][2]

Quantitative Data: Effect of TUG-891 on Inflammatory Mediator Production

The efficacy of TUG-891 in suppressing inflammatory responses has been quantified in murine macrophage cell lines, such as RAW 264.7. The following tables summarize the dose-dependent inhibitory effects of TUG-891 on the production of key inflammatory mediators stimulated by lipopolysaccharide (LPS).

Table 1: Inhibition of LPS-Induced TNF-α Secretion by TUG-891

| TUG-891 Concentration | Mean TNF-α Inhibition (%) | pEC₅₀ | Reference |

|---|---|---|---|

| 0.01 µM | ~15% | \multirow{4}{}{6.3 ± 0.1} | \multirow{4}{}{--INVALID-LINK--} |

| 0.1 µM | ~35% | ||

| 1 µM | ~55% | ||

| 10 µM | ~60% |

Data is estimated from concentration-response curves presented in the cited literature. The experiment was performed in RAW 264.7 macrophages stimulated with 100 ng/mL LPS.

Table 2: Effect of TUG-891 on Other Pro-inflammatory Mediators

| Mediator | Cell Type | Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| IL-6 | RAW 264.7 Macrophages | Inhibition | Dose-dependent reduction noted, but specific IC₅₀ not provided in the reviewed literature. | General finding for FFAR4 agonists |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition | Dose-dependent reduction noted, but specific IC₅₀ not provided in the reviewed literature. | General finding for FFAR4 agonists |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are representative of the in vitro assays used to characterize the anti-inflammatory effects of TUG-891.

Protocol for Inhibition of TNF-α Secretion in RAW 264.7 Macrophages

This protocol is based on the methodology described by Hudson et al. (2013).

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

-

Seeding:

-

Seed 25,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Carefully remove the culture medium.

-

Replace it with fresh serum-free DMEM containing 0.01% bovine serum albumin (BSA) and the desired concentrations of TUG-891 (e.g., 0.01 µM to 10 µM). A vehicle control (e.g., 0.1% DMSO) must be included.

-

Incubate the plate for 1 hour at 37°C.

-

Add lipopolysaccharide (LPS) from E. coli to each well to a final concentration of 100 ng/mL to stimulate TNF-α release. Include a negative control group with no LPS stimulation.

-

Incubate the plate for 6 hours at 37°C.

-

-

Quantification:

-

After incubation, carefully collect the culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Representative Protocol for Western Blot Analysis of NF-κB Pathway Activation

This is a representative protocol for assessing the phosphorylation of NF-κB p65 and the degradation of IκBα.

-

Cell Culture and Seeding:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and culture overnight.

-

-

Treatment:

-

Pre-treat cells with desired concentrations of TUG-891 for 1 hour.

-

Stimulate the cells with 100 ng/mL LPS for a time course determined by the specific phosphorylation event (e.g., 15-60 minutes for p-p65 and IκBα degradation).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to equal concentrations (e.g., 20-40 µg per lane) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Rabbit anti-NF-κB p65

-

Mouse anti-IκBα

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.

-

Conclusion and Future Directions

FFAR4 Modulator 1, TUG-891, is a powerful tool for investigating the anti-inflammatory functions of FFAR4. It robustly inhibits the TAK1-NF-κB signaling axis, leading to a significant reduction in the production of key inflammatory mediators like TNF-α. The data and protocols presented in this guide provide a solid foundation for researchers exploring the therapeutic potential of FFAR4 agonism. Future research should focus on obtaining comprehensive dose-response data for a wider array of inflammatory markers and extending these in vitro findings to more complex in vivo models of inflammatory disease. The high selectivity and potent action of TUG-891 make it an invaluable asset in the ongoing efforts to develop novel anti-inflammatory therapeutics targeting the FFAR4 receptor.

References

An In-Depth Technical Guide to the GPR120 Signaling Cascade via β-Arrestin 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 exhibits a dual signaling capacity, engaging both G-protein dependent and β-arrestin-mediated pathways.[1] While the Gαq/11 pathway is primarily associated with metabolic effects such as glucagon-like peptide-1 (GLP-1) secretion, the recruitment of β-arrestin 2 (βarr2) initiates a distinct signaling cascade predominantly linked to the receptor's potent anti-inflammatory properties.[2][3] This bifurcation of signaling pathways has positioned GPR120 as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and chronic inflammatory diseases.

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is of particular interest in GPR120 drug development.[3] A β-arrestin 2-biased GPR120 agonist could potentially deliver robust anti-inflammatory benefits with a diminished profile of G-protein-mediated effects. This guide provides a comprehensive technical overview of the GPR120 signaling cascade with a core focus on the β-arrestin 2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

GPR120 Signaling: The β-Arrestin 2 Axis

Upon agonist binding, GPR120 undergoes a conformational change that facilitates its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation event serves as a high-affinity docking site for β-arrestin 2. The recruitment of β-arrestin 2 to the receptor sterically hinders its interaction with Gαq/11, effectively desensitizing the G-protein signaling pathway. Subsequently, the GPR120-β-arrestin 2 complex is internalized via clathrin-coated pits.[1]

This internalization is not merely a mechanism for signal termination but rather the initiation of a distinct wave of downstream signaling. The GPR120-β-arrestin 2 complex acts as a scaffold, bringing together key signaling molecules to orchestrate the anti-inflammatory response. A pivotal interaction in this cascade is the binding of the GPR120-β-arrestin 2 complex to the transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[1] This interaction sequesters TAB1, preventing its association with TAK1 and thereby inhibiting the activation of downstream pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1]

References

A Technical Guide to the Discovery and Synthesis of Selective FFAR4 Modulators

For Researchers, Scientists, and Drug Development Professionals

The Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. As a receptor for medium and long-chain free fatty acids, particularly omega-3 fatty acids, FFAR4 plays a crucial role in regulating glucose homeostasis, adipogenesis, insulin (B600854) sensitivity, and inflammation.[1][2][3] Its activation is linked to the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and potent anti-inflammatory effects, making it an attractive target for conditions such as type 2 diabetes, obesity, and cardiovascular diseases.[1][3][4]

This technical guide provides a comprehensive overview of the discovery and synthesis of selective FFAR4 modulators, presenting key quantitative data, detailed experimental methodologies, and visualizations of the critical signaling pathways and discovery workflows.

FFAR4 Signaling Pathways

Upon activation by a ligand, FFAR4 initiates signals through two primary pathways: the canonical G-protein-dependent pathway and the non-canonical β-arrestin-dependent pathway.[1]

-

Gαq/11 Pathway: Coupling of FFAR4 to the Gαq/11 protein leads to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels. This cascade is responsible for stimulating the secretion of key gastrointestinal peptides, such as GLP-1 and cholecystokinin (B1591339) (CCK), from enteroendocrine cells, contributing to improved glucose tolerance.[1][5]

-

β-Arrestin-2 Pathway: Alternatively, FFAR4 can recruit β-arrestin-2. This interaction leads to the internalization of the receptor and the formation of a complex with TAB1 (TGF-β activated kinase 1 binding protein).[1] By sequestering TAB1, β-arrestin-2 prevents the activation of the pro-inflammatory kinase TAK1, thereby inhibiting downstream inflammatory signaling through NF-κB and JNK.[1] This pathway is central to the anti-inflammatory effects of FFAR4 activation.[3]

Discovery of Selective FFAR4 Modulators

The search for selective FFAR4 modulators has produced a range of compounds, including agonists, antagonists, and allosteric modulators, which are essential for studying the receptor's function and for therapeutic development.

FFAR4 Agonists